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Compound of Interest |

5-(chloromethyl)-1-ethyl-1H-
Compound Name:
pyrazole
CAS No.: 1170981-19-7
Cat. No.: B1359586

Executive Summary

5-(Chloromethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block extensively
utilized in modern medicinal chemistry. It serves as a critical electrophilic intermediate for
introducing the (1-ethyl-1H-pyrazol-5-yl)methyl moiety into drug candidates.

Unlike its 3-isomer counterpart, the 5-substituted variant offers unique steric and electronic
vectors, often exploited to optimize binding affinity in kinase inhibitors (e.g., BTK, p38 MAPK)
and GPCR ligands. This guide dissects its molecular architecture, validated synthetic protocols,
and reactivity profile, providing a roadmap for its application in lead optimization.

Part 1: Molecular Architecture & Physicochemical

Properties
Structural Identity

The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl group and
at the C5 position with a chloromethyl group. This specific regiochemistry (1,5-substitution) is
chemically distinct from the more thermodynamically stable 1,3-isomers, creating a unique 3D
vector for the chloromethyl "warhead."
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Property Data

IUPAC Name 5-(Chloromethyl)-1-ethyl-1H-pyrazole
1170981-19-7 (HCI salt); 1007488-29-0 (Alcohol

CAS Number
precursor)

Molecular Formula CeHoCIN2

Molecular Weight 144.60 g/mol

SMILES CCN1C(CCl)=CC=N1

InChl Key QXLXOKBFCXKMET-UHFFFAQOYSA-N
~1.0 - 1.3 (Lipophilic enough for cellular

LogP (Calc)

permeability)

H-Bond Donors/Acceptors

0/2

Electronic & Steric Analysis

» Dipole Moment: The N1-ethyl group exerts a positive inductive effect (+1), increasing electron

density in the ring. However, the adjacent C5-chloromethyl group acts as an electron-

withdrawing group (EWG) via induction (-), creating a localized electrophilic center at the

methylene carbon.

o Regio-Sterics: The proximity of the N1-ethyl group to the C5-chloromethyl group creates a

"steric clash" zone. This steric crowding can retard nucleophilic attack compared to the

unhindered 3-chloromethyl isomer, requiring optimized reaction conditions (elevated T or

polar aprotic solvents) for derivatization.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of 1,5-disubstituted pyrazoles is notoriously difficult due to the thermodynamic

preference for 1,3-isomers. The most robust route involves the cyclization of hydrazine

derivatives with specific 1,3-dielectrophiles, followed by functional group interconversion.

Validated Synthetic Protocol (Alcohol to Chloride)

The most reliable method generates the chloride from (1-ethyl-1H-pyrazol-5-yl)methanol.
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Step-by-Step Methodology:

e Precursor Synthesis: React ethylhydrazine with methyl trans-3-methoxyacrylate (or similar
1,3-dicarbonyl equivalent).

o Critical Control Point: Maintain low temperature (0-5°C) during addition to favor the kinetic
1,5-cyclization product over the 1,3-isomer.

e Chlorination:

[¢]

Reagents: Thionyl chloride (

) or Methanesulfonyl chloride (

)/ LiCl.

[¢]

Solvent: Dichloromethane (DCM) or Chloroform (

).

Procedure: Dissolve alcohol in DCM. Add

[e]

dropwise at 0°C. Reflux for 2-4 hours.

o

Workup: Evaporate volatiles. The product is often isolated as the Hydrochloride salt
(stable solid) to prevent hydrolysis or polymerization.

Visualization of Synthesis & Regiochemistry

The following diagram illustrates the critical pathway and the divergence between 1,3 and 1,5
isomers.
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Caption: Regioselective synthesis pathway favoring the 1,5-substituted pyrazole scaffold via
kinetic control.

Part 3: Reactivity Profile & Medicinal Chemistry
Utility
The "Warhead" Mechanism

The chloromethyl group functions as a classic alkylating agent. It undergoes Nucleophilic
Substitution (

) with amines, thiols, and alkoxides.

o Reactivity: Moderate. The leaving group (

) is displaced by nucleophiles.

e Side Reactions:
o Hydrolysis: Reverts to the alcohol in aqueous base.

o Dimerization: Self-alkylation can occur if the free base is stored in concentrated solution.

Derivatization Workflow

To attach this scaffold to a pharmacophore (e.g., a piperazine linker for a kinase inhibitor):

Dissolution: Dissolve the pharmacophore (amine) in Acetonitrile (

) or DMF.

Base Addition: Add excess

or DIPEA to scavenge HCI.

Alkylation: Add 5-(chloromethyl)-1-ethyl-1H-pyrazole (HCI salt) portion-wise.

Conditions: Heat to 60-80°C for 4-12 hours.
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« Purification: Silica gel chromatography (MeOH/DCM gradient).

Visualization of Derivatization
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Caption:

reaction manifold for coupling the pyrazole scaffold to medicinal targets.

Part 4: Handling, Stability & Safety
Stability

* Free Base: The free base is an oil or low-melting solid that is prone to degradation. It should
be used immediately upon generation.
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o HCI Salt: The hydrochloride salt is a stable, white to off-white solid. Recommendation:
Always store and handle as the HCI salt. Convert to free base in situ during reactions.

Safety Profile (E-E-A-T)

o Alkylating Agent: Like all benzyl/heteroaryl-methyl chlorides, this compound is a potential
genotoxin. It can alkylate DNA.

e Handling:
o Use a fume hood.
o Wear nitrile gloves (double gloving recommended).

o Quench excess reagent with aqueous ammonia or amine waste before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.mdpi.com/1420-3049/23/1/134
https://unige.iris.cineca.it/retrieve/0d2ba286-53e1-4a45-8f66-190bc60cb531/ijms-24-07834.pdf
https://www.benchchem.com/product/b1359586?utm_src=pdf-body
https://www.benchchem.com/product/b1359586?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/25248281
https://www.benchchem.com/product/b1359586?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. mdpi.com [mdpi.com]

2. unige.iris.cineca.it [unige.iris.cineca.it]

3. PubChemLite - 5-(chloromethyl)-1-ethyl-1h-pyrazole (C6H9CIN2) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Technical Guide: Chemical Structure & Utility of 5-
(Chloromethyl)-1-Ethyl-1H-Pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359586#chemical-structure-of-5-chloromethyl-1-
ethyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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